molecular formula C13H23ClN2O B1486906 (4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride CAS No. 2203714-64-9

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride

Cat. No.: B1486906
CAS No.: 2203714-64-9
M. Wt: 258.79 g/mol
InChI Key: LOHDWYLVJRRVEB-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride (CAS: 2203714-64-9) is a bicyclic organic compound with a molecular formula of C₁₃H₂₃ClN₂O and a molecular weight of 258.79 g/mol . Its structure features a bicyclo[2.2.2]octane core substituted with an amine group at the 4-position and a pyrrolidinyl methanone moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This compound is supplied globally by multiple vendors, including China Union Chempharma, Katwijk Chemie, and Shanghai YISA Biotechnology, indicating its industrial relevance .

Properties

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-1-2-10-15;/h1-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDWYLVJRRVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CCC(CC2)(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclo[2.2.2]octane skeleton. Subsequent functionalization introduces the amine group and the pyrrolidinyl moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amide or nitrile.

  • Reduction: The compound can be reduced to yield simpler derivatives or intermediates.

  • Substitution: The pyrrolidinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amides, nitriles, and other oxidized derivatives.

  • Reduction: Alcohols, amines, and other reduced forms.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological targets.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related bicyclo[2.2.2]octane derivatives exhibit variations in functional groups, molecular weight, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications References
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride C₁₃H₂₃ClN₂O 258.79 2203714-64-9 Amine, ketone, pyrrolidine Drug synthesis, intermediates
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride C₈H₁₈Cl₂N₂ 217.15 Not specified Diamine Polymer crosslinking, catalysts
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride C₈H₁₆ClNO 177.67 Not specified Amine, hydroxyl Chiral building blocks
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 Not specified Amine, ester Intermediate for peptide synthesis
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 199.66 Not specified Amine, carboxylic acid Drug delivery systems

Key Findings

Ester-containing derivatives (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) are more reactive toward nucleophilic substitution, whereas the ketone group in the target compound favors condensation reactions .

Physicochemical Properties: The higher molecular weight of the target compound (258.79 g/mol) may reduce its membrane permeability compared to smaller analogs like 4-aminobicyclo[2.2.2]octan-1-ol hydrochloride (177.67 g/mol), but the pyrrolidine moiety improves solubility in polar solvents .

Applications: Drug Synthesis: The target compound’s rigid bicyclic core and amine functionality make it a candidate for central nervous system (CNS) drug development, contrasting with carboxylic acid derivatives (e.g., 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid), which are used in prodrug formulations . Material Science: Diamine derivatives (e.g., bicyclo[2.2.2]octane-1,4-diamine dihydrochloride) are utilized in crosslinking polymers, whereas the target compound’s ketone group is more suited for covalent organic frameworks (COFs) .

Biological Activity

(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride, with CAS number 2203714-64-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₂₃ClN₂O
Molecular Weight258.79 g/mol
StructureChemical Structure

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological activities, including:

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its structural features allow it to interact with various biological targets, including:

  • Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Cytokine Receptors : The modulation of cytokine release suggests potential interactions with cytokine signaling pathways.

Study 1: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of this compound on non-small cell lung adenocarcinoma cells demonstrated significant growth inhibition at concentrations above 10 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study 2: Immunomodulatory Effects

In vitro experiments showed that the compound could enhance the secretion of pro-inflammatory cytokines while inhibiting anti-inflammatory cytokine release in activated macrophages. This dual effect suggests a complex role in immune modulation, potentially beneficial in inflammatory diseases.

Study 3: Antimicrobial Activity

Preliminary tests against bacterial strains indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further research is needed to establish its efficacy and mechanism of action.

Summary of Research Findings

Study FocusFindings
CytotoxicitySignificant growth inhibition in cancer cells
ImmunomodulationEnhanced pro-inflammatory cytokines
Antimicrobial ActivityModerate activity against Gram-positive bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride

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